molecular formula C9H9F2NO B14028103 3,5-difluoro-N,N-dimethylbenzamide

3,5-difluoro-N,N-dimethylbenzamide

Cat. No.: B14028103
M. Wt: 185.17 g/mol
InChI Key: CNUXEUJUGYUVAC-UHFFFAOYSA-N
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Description

3,5-Difluoro-N,N-dimethylbenzamide (C₉H₉F₂NO; molecular weight 197.17 g/mol) is a fluorinated benzamide derivative characterized by a benzene ring substituted with fluorine atoms at the 3 and 5 positions and a dimethylamide group (-N(CH₃)₂) at the 1-position. Fluorinated benzamides are of significant interest in agrochemical and pharmaceutical research due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

3,5-difluoro-N,N-dimethylbenzamide

InChI

InChI=1S/C9H9F2NO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3

InChI Key

CNUXEUJUGYUVAC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluoro-N,N-dimethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzoic acid with N,N-dimethylamine in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction typically proceeds as follows:

  • Formation of 3,5-difluorobenzoyl chloride

    • 3,5-difluorobenzoic acid is treated with thionyl chloride (SOCl2) to form 3,5-difluorobenzoyl chloride.
    • Reaction conditions: Reflux in an inert solvent like dichloromethane.
  • Amidation

    • The resulting 3,5-difluorobenzoyl chloride is then reacted with N,N-dimethylamine to form this compound.
    • Reaction conditions: Room temperature or slight heating in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk handling of reagents: Using large quantities of 3,5-difluorobenzoic acid and N,N-dimethylamine.

    Continuous flow reactors: To ensure efficient mixing and reaction control.

    Purification: Typically involves recrystallization or distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl groups on the nitrogen can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as 3,5-diamino-N,N-dimethylbenzamide.

    Reduction: 3,5-difluoro-N,N-dimethylbenzylamine.

    Oxidation: this compound N-oxide.

Scientific Research Applications

3,5-Difluoro-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N,N-dimethylbenzamide depends on its specific application:

    Enzyme inhibition: It may act by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.

    Ligand binding: It can interact with specific receptors or proteins, modulating their function and signaling pathways.

Comparison with Similar Compounds

Structural Features

Key structural variations among benzamide derivatives include substituents on the aromatic ring and modifications to the amide side chain. Below is a comparative analysis:

Compound Name Substituents on Benzene Ring Amide Group Modification Molecular Formula Molecular Weight (g/mol)
3,5-Difluoro-N,N-dimethylbenzamide 3-F, 5-F -N(CH₃)₂ C₉H₉F₂NO 197.17
3,5-Difluoro-N-hydroxybenzamide 3-F, 5-F -NHOH C₇H₅F₂NO₂ 173.12
N-(3,5-Dimethoxyphenyl)benzamide 3-OCH₃, 5-OCH₃ -NH₂ C₁₅H₁₅NO₃ 257.29
Diflufenican (herbicide) 2,4-diF, 3-CF₃ -N-(2,4-difluorophenyl) C₁₉H₁₁F₅N₂O₂ 394.29
N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide 3,5-Cl, 4-OCH₂CF₂CF₂H -NH-aryl C₁₅H₈Cl₂F₆NO₂ 444.13

Key Observations :

  • Fluorine vs. Methoxy/Chloro : Fluorine’s high electronegativity and small atomic radius enhance polarity and metabolic stability compared to bulkier methoxy (-OCH₃) or chloro (-Cl) groups .

Physical Properties

Crystallographic data and solubility trends highlight differences in molecular packing and intermolecular interactions:

  • This compound : Predicted to form less dense crystals due to the steric bulk of the dimethylamide group, though direct data are unavailable.
  • N-(3,5-Dimethoxyphenyl)benzamide : Exhibits a planar aromatic system with intermolecular C-H···O hydrogen bonds (mean C-C bond length = 0.004 Å; R factor = 0.054).
  • N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide : Displays disorder in the tetrafluoroethoxy group, contributing to a higher R factor (0.084) and weaker crystal stability compared to simpler analogs.

Biological Activity

3,5-Difluoro-N,N-dimethylbenzamide is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.

1. Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C10H10F2N2O
  • SMILES Representation: CN(C)C(=O)c1cc(F)cc(F)c1

Synthesis Methods:
this compound can be synthesized through a two-step process:

  • Formation of 3,5-Difluorobenzoyl Chloride:
    • Reacting 3,5-difluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions in dichloromethane.
  • Amidation:
    • The resulting benzoyl chloride is reacted with N,N-dimethylamine at room temperature or with slight heating in the presence of a base like triethylamine to form the amide.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in therapeutic applications targeting proliferative diseases such as cancer .
  • Ligand Binding: The compound can modulate the activity of receptors and proteins involved in signaling pathways, which is essential for its potential use in treating diseases where these pathways are dysregulated.

2.2 Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity: Preliminary studies suggest that this compound may act as an inhibitor of dual specificity kinases involved in cancer progression. It has shown potential in reversing the transformed phenotype of certain cell types .
  • Anti-inflammatory Effects: Similar compounds have been explored for their anti-inflammatory properties, suggesting that this compound may also exhibit this activity.

Table 1: Summary of Biological Studies on this compound

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated potential as an enzyme inhibitor in biochemical assays.
AnticancerShown to inhibit dual specificity kinases, potentially reversing cancer cell phenotypes.
Anti-inflammatorySuggested anti-inflammatory effects similar to other benzamide derivatives.

4. Comparative Analysis

This compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructural FeaturesNotable Properties
3,5-DifluorobenzamideLacks N,N-dimethyl substitutionDifferent reactivity and solubility
3,5-Dichloro-N,N-dimethylbenzamideSubstituted with chlorineVariations in electronic effects
N,N-DimethylbenzamideNo fluorine substituentsBasic benzamide structure

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